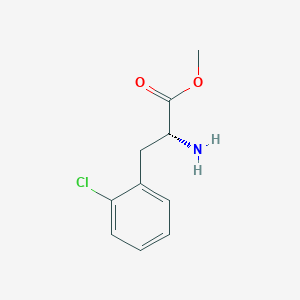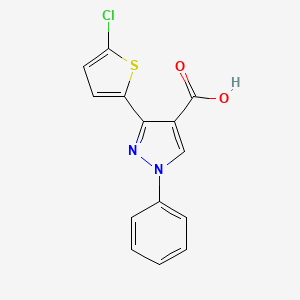
N-Boc-(+/-)-trans-2-formylcyclopentyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-Boc-(+/-)-trans-2-formylcyclopentyl-amine and related compounds involves electrophilic amination methodologies, utilizing N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent. This process allows for the conversion of amino acids and their derivatives, such as amino esters and amino alcohols, into β-Boc-hydrazino derivatives, showcasing the versatility and efficiency of NH-Boc transfer reactions in organic synthesis (Baburaj & Thambidurai, 2012).
Molecular Structure Analysis
The molecular structure of N-Boc-(+/-)-trans-2-formylcyclopentyl-amine is characterized by the presence of the Boc group, which significantly influences the compound's reactivity and physical properties. The Boc group offers steric protection and resistance towards acidic, basic, and nucleophilic conditions, making it an ideal protective group for sensitive amine functionalities during complex synthesis routes.
Chemical Reactions and Properties
N-Boc protected amines, including N-Boc-(+/-)-trans-2-formylcyclopentyl-amine, undergo various chemical reactions, such as N-tert-butyloxycarbonylation, which can be performed in water without catalysts, presenting a chemoselective pathway to form N-t-Boc derivatives efficiently and cleanly (Chankeshwara & Chakraborti, 2006). These reactions underscore the importance of N-Boc protected amines in facilitating various organic transformations.
Scientific Research Applications
Electrophilic Amination and NH-Boc Transfer
N-Boc protected hydrazino acids, synthesized through electrophilic amination using N-Boc-O-tosyl hydroxylamine, serve as valuable intermediates for crafting modified peptides and heterocyclic derivatives. This method demonstrates the conversion of amino acid derivatives, such as amino esters and amino alcohols, into β-Boc-hydrazino derivatives, showcasing an efficient NH-Boc transfer reagent application (Baburaj & Thambidurai, 2012).
Catalyst-Free Chemoselective N-tert-Butoxycarbonylation
The catalyst-free N-tert-butyloxycarbonylation of amines in water illustrates a chemoselective approach to form N-t-Boc derivatives without side products like isocyanate, urea, and others. This method is effective for chiral amines and esters of alpha-amino acids, highlighting its utility in producing optically pure N-t-Boc derivatives (Chankeshwara & Chakraborti, 2006).
Heterogeneous and Recyclable Catalysis
N-tert-Butoxycarbonylation of amines using H3PW12O40 as a catalyst demonstrates an efficient, environmentally benign method for protecting amines. This process is notable for its short reaction times and absence of competitive side products, making it an advantageous approach for N-Boc protection in peptide synthesis (Heydari et al., 2007).
Mechanism of Action
Target of Action
The compound N-Boc-(+/-)-trans-2-formylcyclopentyl-amine, also known as tert-butyl N-[(1R,2R)-2-formylcyclopentyl]carbamate, is a type of carbamate. Carbamates are widely used in organic synthesis, especially in peptide chemistry . .
Mode of Action
The compound is involved in the synthetic strategy for carbamate formation from CO2 and amines. The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting group . The most common method for its deprotection uses TFA and generally requires large excesses . Another well-established method for faster (~ 10-30 min) and selective deprotection (in most cases) of Boc group utilizes (4M) HCl/dioxane .
Biochemical Pathways
It’s known that the boc group plays a significant role in organic synthesis .
Pharmacokinetics
The boc group is known for its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which could potentially influence the compound’s bioavailability.
Result of Action
The result of the compound’s action is the protection of the amine group during organic synthesis, especially in peptide chemistry . This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved using different reagents and conditions . The choice of these factors can affect the efficiency and selectivity of the deprotection process .
Safety and Hazards
The N-Boc group is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
There is ongoing research into more efficient and sustainable methods for N-Boc deprotection. For example, a recent study described an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .
properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-formylcyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKOKOKLXKRPQB-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(+/-)-trans-2-formylcyclopentyl-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2480565.png)
![(5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2480567.png)

![Tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2480571.png)






![1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2480580.png)

